AG1557

GPER Binding Affinity Ki

G-15 (AG1557, CAS 1161002-05-6) is the definitive selective GPER antagonist, engineered to overcome the pharmacological promiscuity of conventional estrogen receptor modulators. Ki ~20 nM for GPER; zero detectable binding to ERα/ERβ up to 10 μM. Enables clean dissection of GPER pathways in cancer, metabolism, neurobiology, and inflammation. Unlike 17β-estradiol, 4-hydroxytamoxifen, or ICI 182,780, G-15 provides unambiguous target engagement. Cell-permeable, high-purity solid. Essential for target validation, endocrine therapy resistance, and preclinical in vivo studies. Order now.

Molecular Formula C19H16BrNO2
Molecular Weight 370.2 g/mol
CAS No. 1161002-05-6
Cat. No. B1674302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAG1557
CAS1161002-05-6
SynonymsG-15;  G15;  G 15;  GRB-G15.
Molecular FormulaC19H16BrNO2
Molecular Weight370.2 g/mol
Structural Identifiers
SMILESC1C=CC2C1C(NC3=CC=CC=C23)C4=CC5=C(C=C4Br)OCO5
InChIInChI=1S/C19H16BrNO2/c20-15-9-18-17(22-10-23-18)8-14(15)19-13-6-3-5-11(13)12-4-1-2-7-16(12)21-19/h1-5,7-9,11,13,19,21H,6,10H2/t11-,13-,19+/m0/s1
InChIKeyYOLTZIVRJAPVPH-MJLGCCKJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AG1557 (G-15) CAS 1161002-05-6: Selective GPER/GPR30 Antagonist for Estrogen Signaling Research


AG1557, also designated G-15 (CAS 1161002-05-6), is a non-steroidal, cell-permeable antagonist of the G protein-coupled estrogen receptor GPER (also known as GPR30) [1]. It is a high-affinity ligand (Ki = 20 nM) that selectively inhibits GPER-mediated signaling, including calcium mobilization and PI3K/Akt pathway activation, without engaging classical nuclear estrogen receptors ERα or ERβ at concentrations up to 10 μM [2]. Its tetrahydro-3H-cyclopenta[c]quinoline scaffold distinguishes it from steroidal or SERM-based estrogen modulators, positioning it as a critical pharmacological tool for dissecting GPER-specific contributions to rapid, non-genomic estrogen responses in cancer biology, cardiovascular physiology, and neuroendocrinology [2].

Why Generic Estrogen Antagonists Cannot Replace AG1557 in GPER-Specific Studies


The GPER/GPR30 receptor exhibits a distinct pharmacological profile compared to classical nuclear estrogen receptors (ERα/ERβ). Widely available estrogen antagonists such as tamoxifen, fulvestrant (ICI 182,780), or steroidal anti-estrogens exhibit complex, often paradoxical, mixed agonist/antagonist activity at GPER and significant cross-reactivity with ERα/ERβ [1]. For instance, tamoxifen acts as a GPER agonist in certain contexts, confounding the interpretation of results in GPER-expressing systems [2]. AG1557 (G-15) is uniquely positioned as a selective GPER antagonist with high affinity (Ki = 20 nM) and no detectable binding to ERα/ERβ at concentrations up to 10 μM, a level of specificity that is essential for cleanly attributing observed phenotypes to GPER blockade rather than to off-target modulation of classical estrogen pathways [3]. Substituting AG1557 with a pan-ER antagonist or a SERM introduces significant ambiguity into mechanistic studies of estrogen's rapid, non-genomic signaling.

Quantitative Differentiators: AG1557 vs. G-1, G36, and Classical ER Antagonists


GPER Binding Affinity: AG1557 vs. G-1 (Agonist) and G36 (Antagonist)

AG1557 (G-15) demonstrates high-affinity binding to the GPER receptor, with a Ki of 20 nM [1]. This affinity is comparable to, but slightly lower than, the prototypical GPER-selective agonist G-1 (Ki = 11 nM) . It is significantly higher in affinity than the alternative GPER antagonist G36, for which a Ki value is not reported but which exhibits functional IC50 values of 112 nM and 165 nM against 17β-estradiol and G-1, respectively, indicating weaker target engagement . In contrast, the classical ER antagonist fulvestrant exhibits an IC50 of 0.094 nM for ERα, highlighting its distinct primary target .

GPER Binding Affinity Ki

ERα/ERβ Counterselectivity: AG1557 vs. G36 and Tamoxifen

AG1557 displays negligible binding to classical nuclear estrogen receptors ERα and ERβ at concentrations up to 10 μM (Ki > 10 μM), providing a selectivity window of >500-fold for GPER over ERs [1]. This is a critical differentiation point. While the second-generation GPER antagonist G36 was developed to further improve ER counterselectivity and shows even lower ERα binding [2], AG1557's selectivity is sufficient for most applications and far exceeds that of tamoxifen, which binds both GPER and ERs with mixed agonist/antagonist activity [3].

Selectivity ERα ERβ

In Vitro Functional Antagonism: AG1557 Inhibition of Calcium Mobilization

AG1557 dose-dependently inhibits G-1-mediated calcium mobilization in SKBr3 breast cancer cells, with an IC50 of approximately 185 nM [1]. This functional antagonism confirms its ability to block downstream GPER signaling pathways in a cellular context. In comparison, the alternative GPER antagonist G36 inhibits estrogen-mediated calcium mobilization with an IC50 of 112 nM, indicating a similar or slightly higher functional potency in this assay [2]. The classical ER antagonist tamoxifen does not inhibit but rather can activate GPER-mediated calcium flux [3].

Calcium Mobilization GPER Signaling Functional Assay

In Vivo Efficacy: AG1557 Suppresses Estrogen/G-1-Induced Tumorigenesis

In a urethane-induced lung adenocarcinoma mouse model, co-administration of AG1557 (1.46 mg/kg, i.h., twice weekly for 14 weeks) significantly decreased the number of tumor nodules and the tumor index that were elevated by 17β-estradiol (E2) or the GPER agonist G-1 . This demonstrates the in vivo efficacy of AG1557 in blocking GPER-mediated tumor promotion. In contrast, the GPER agonist G-1 promoted tumorigenesis in this model, and the selective ER modulator tamoxifen exhibited mixed effects, highlighting the unique and clean antagonistic profile of AG1557 in vivo [1].

In Vivo Tumor Nodule Xenograft

Solubility and Stability: AG1557 Formulation Advantages for In Vitro/In Vivo Studies

AG1557 (G-15) exhibits good solubility in DMSO (>10 mM, with reports up to 122.5 mg/mL or ~330 mM in DMSO), which is critical for preparing concentrated stock solutions for cellular assays and in vivo formulations . The lyophilized powder is stable for 36 months when stored at -20°C, and DMSO stock solutions are stable for at least 1 month at -20°C [1]. This compares favorably to some alternative GPER modulators like G-1, which may exhibit lower solubility or require more stringent storage conditions .

Solubility Stability Formulation

High-Impact Research Applications for AG1557 (G-15) CAS 1161002-05-6


Dissecting GPER-Specific Signaling in Cancer Cell Proliferation and Migration

AG1557 (G-15) is the preferred tool for investigating GPER-mediated effects on cancer cell proliferation, migration, and invasion. Its high selectivity for GPER over ERα/ERβ (Ki > 10 μM) allows researchers to cleanly delineate the contributions of this membrane estrogen receptor from classical nuclear ER signaling in breast, ovarian, endometrial, and lung cancer models [1]. By using AG1557 in conjunction with G-1 (agonist) or 17β-estradiol, researchers can establish GPER dependence for observed phenotypes, a critical step for validating GPER as a therapeutic target [2].

Validating GPER's Role in Tamoxifen Resistance in ER+ Breast Cancer

Tamoxifen, a widely used SERM, can paradoxically activate GPER, contributing to acquired endocrine resistance in ERα-positive breast cancer. AG1557 is essential for studies aimed at understanding and overcoming this resistance mechanism. Pre-incubation of tamoxifen-resistant breast cancer cells with AG1557 has been shown to blunt tamoxifen-induced proliferation and restore apoptotic signaling, highlighting its utility in combination therapy research and in defining the role of GPER in clinical tamoxifen resistance .

Investigating GPER-Mediated Neuroprotection and Neuroendocrine Regulation

AG1557 is a key pharmacological probe for studying the rapid, non-genomic effects of estrogen in the central nervous system. In vivo administration of AG1557 has revealed that GPER contributes to both neurological responses (e.g., anti-depressive effects) and neuroendocrine regulation (e.g., lordosis behavior) [3]. Its use allows for the dissection of GPER-specific pathways in neuroprotection, synaptic plasticity, and behavioral responses, which is particularly relevant given the minimal expression of classical ERα/ERβ in certain brain regions [3].

Elucidating GPER's Contribution to Cardiovascular Physiology and Disease

The high selectivity of AG1557 makes it an ideal compound for studying GPER's role in cardiovascular health. Estrogen exerts protective effects on the vasculature, and GPER has been implicated in mediating some of these rapid vasodilatory and anti-inflammatory responses. AG1557 has been used to demonstrate GPER's involvement in renoprotection and endothelial barrier function following ischemia-reperfusion injury [4]. Its use in ex vivo and in vivo cardiovascular models helps define the specific contributions of GPER to estrogen's cardioprotective profile, distinguishing it from ERα/ERβ-dependent effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for AG1557

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.